Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. [] MET deregulation is implicated in several cancers, making it a target for drug discovery. AMG 337 exhibits nanomolar inhibition of MET kinase activity and robust in vivo antitumor activity. []
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. [] GlyT1 plays a role in regulating glycine levels in the brain, making it a therapeutic target for schizophrenia. This compound exhibits good plasma exposure and brain penetration in rats, demonstrating its potential as a central nervous system drug. []
Compound Description: PF-04254644 is a highly selective inhibitor of the c-Met receptor tyrosine kinase, a key player in tumor growth and metastasis. [] Despite its selectivity for c-Met, PF-04254644 demonstrated off-target inhibition of the phosphodiesterase (PDE) family, leading to adverse cardiovascular effects in rats and its termination as a preclinical candidate. []
Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor specifically designed for topical ocular delivery. [] It has demonstrated efficacy in preclinical models of choroidal neovascularization (CNV), a hallmark of wet age-related macular degeneration. [] Acrizanib's limited systemic exposure after topical application and favorable ocular pharmacokinetics make it a promising candidate for non-invasive treatment of neovascular eye diseases. []
Compound Description: This series of compounds was investigated for its central nervous system (CNS) depressant activity. [] Several analogs within this series exhibited potent CNS depressant effects, potential anticonvulsant properties, and low acute toxicity. [] Some compounds even displayed potential antipsychotic effects, warranting further investigation into their therapeutic potential for various CNS disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.